ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(1-{[1,3-Dimethyl-2,4,6-Trioxotetrahydro-5(2H)-Pyrimidinyliden]Methyl}-2-Naphthyl)Oxy]Acetate is a complex organic compound that exhibits a fascinating structure characterized by the presence of multiple functional groups. This unique combination of chemical entities makes it a point of interest in various fields such as synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Precursor Molecules: : The synthesis begins with the preparation of key precursor molecules. One such method includes the condensation of 1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidine with formaldehyde to obtain the pyrimidine derivative.
Condensation Reactions: : The pyrimidine derivative then undergoes a condensation reaction with 2-naphthyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form an intermediate product.
Esterification: : The intermediate is subjected to esterification using ethyl bromoacetate in the presence of a base like sodium ethoxide. This step finally yields ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate.
Industrial Production Methods:
On an industrial scale, this compound is typically produced using a similar synthetic route, with optimizations to enhance yield and purity. Large-scale reactions might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound undergoes oxidation reactions when exposed to strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: : It can be reduced using agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Substitution: : Nucleophilic substitution reactions are common, especially involving the ester group.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in acidic conditions
Reduction: : Lithium aluminum hydride in anhydrous ether
Substitution: : Sodium hydroxide in ethanol
Major Products:
Oxidation: : Formation of carboxylic acids
Reduction: : Formation of primary or secondary alcohols
Substitution: : Formation of ethers or other esters
Scientific Research Applications
Chemistry:
This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
It has been explored for its potential bioactivity, including antibacterial and antifungal properties.
Medicine:
In medicinal chemistry, derivatives of this compound are being investigated for their potential as drug candidates, particularly for conditions requiring modulation of biological pathways involving pyrimidines and naphthalenes.
Industry:
Used in the production of specialty chemicals, particularly in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
Ethyl 2-[(1-{[1,3-Dimethyl-2,4,6-Trioxotetrahydro-5(2H)-Pyrimidinyliden]Methyl}-2-Naphthyl)Oxy]Acetate interacts with enzymes that catalyze oxidation and reduction reactions. Its mechanism involves binding to the active sites of these enzymes, thereby affecting their activity. In biological systems, it may interfere with cellular pathways related to nucleic acid synthesis due to its structural similarity to pyrimidine nucleotides.
Comparison with Similar Compounds
Ethyl 2-(2-naphthyl)acetate
2-Naphthyl acetate
Methyl 2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidinylidenmethyl)benzoate
Highlighting Its Uniqueness:
The incorporation of both the pyrimidine and naphthyl groups into a single molecule gives ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate unique chemical properties, such as enhanced reactivity and potential bioactivity. This combination is less common among its similar compounds, making it valuable for targeted applications in various fields.
There you go. Dive deep into the fascinating world of this compound and see what more you can uncover.
Properties
IUPAC Name |
ethyl 2-[1-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]naphthalen-2-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-4-28-18(24)12-29-17-10-9-13-7-5-6-8-14(13)15(17)11-16-19(25)22(2)21(27)23(3)20(16)26/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBDNWSQBSFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.